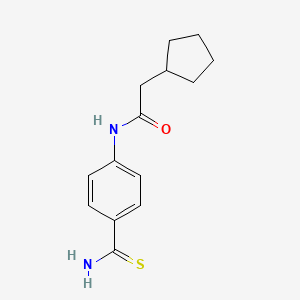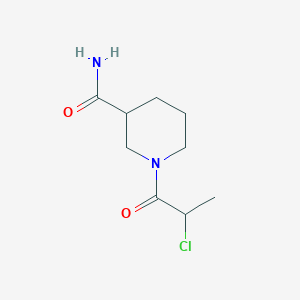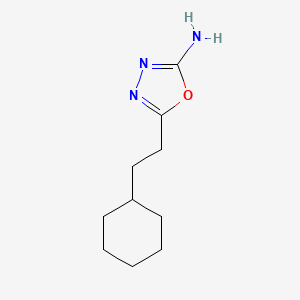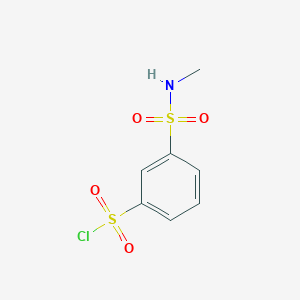![molecular formula C13H13NO5S B3362871 3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016683-19-4](/img/structure/B3362871.png)
3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid
説明
3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with the CAS Number: 1016683-19-4 . It has a molecular weight of 295.32 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO5S/c1-20(17,18)10-4-2-9(3-5-10)11-8-14-12(19-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.科学的研究の応用
Antioxidant Capacity Assays
Compounds with specific structural motifs, such as those found in "3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid," can be part of studies related to antioxidant capacity. For instance, the ABTS/PP decolorization assay is a method used to measure the antioxidant capacity of various substances, indicating that compounds with certain functionalities might interact in these systems either as antioxidants or as reactive species in the assay mechanisms (Ilyasov et al., 2020).
Methane Oxidation and Environmental Applications
Research into methane oxidation, particularly in the context of microbial communities, could have implications for the environmental applications of related compounds. For example, the study of microbial communities mediating the anaerobic oxidation of methane with sulfate highlights the ecological importance and potential biotechnological applications of understanding these processes, which could extend to the study of chemical compounds that interact with such systems (Niemann & Elvert, 2008).
Biotechnological Applications of Methanotrophs
The utilization of methane by methanotrophs for the production of valuable bioproducts, including single-cell proteins, biopolymers, and lipids, provides a framework for the potential biotechnological applications of compounds that could be derived from or interact with methane and its metabolic pathways. This area of research shows promise for the conversion of greenhouse gases into useful products, with implications for compounds that might facilitate these processes (Strong, Xie, & Clarke, 2015).
Photocatalytic and Redox-Mediated Environmental Remediation
Compounds with specific functional groups could play roles in photocatalytic or redox-mediated processes for the remediation of organic pollutants. The study of redox mediators in the treatment of various pollutants by enzymes, for example, highlights the potential for compounds to act as mediators or catalysts in environmental remediation processes, enhancing the efficiency of degradation of recalcitrant compounds (Husain & Husain, 2007).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Target of Action
The primary target of 3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid is the lymphocyte function-associated antigen-1 (LFA-1) . LFA-1 is a cell surface protein found on leukocytes and plays a crucial role in the immune response, including T-cell activation and migration .
Mode of Action
This compound acts as an antagonist of LFA-1 . It binds to LFA-1, blocking its interaction with its cognate ligand, intercellular adhesion molecule-1 (ICAM-1) . ICAM-1 may be overexpressed in certain conditions, such as dry eye disease . The interaction between LFA-1 and ICAM-1 can contribute to the formation of an immunological synapse, resulting in T-cell proliferation/activation and migration to target tissues .
Biochemical Pathways
The compound’s action on LFA-1 disrupts the T-cell recruitment, activation, and proinflammatory cytokine release associated with conditions like dry eye syndrome . By inhibiting these processes, the compound can alleviate symptoms and prevent further damage.
Result of Action
The result of the compound’s action is the reduction of inflammation and alleviation of symptoms in conditions like dry eye syndrome . By blocking the LFA-1/ICAM-1 interaction, the compound interferes with the ocular inflammatory cycle, protecting the corneal surface and alleviating symptoms .
特性
IUPAC Name |
3-[5-(4-methylsulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-20(17,18)10-4-2-9(3-5-10)11-8-14-12(19-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHBCGFCSGYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)

![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)








![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)